molecular formula C19H20N4O2 B2510780 2-(3-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448060-20-5

2-(3-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2510780
CAS No.: 1448060-20-5
M. Wt: 336.395
InChI Key: PDOGOUXILDGTSP-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that features a methoxyphenyl group, a pyridinyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the methoxyphenyl group with the pyrazole-pyridine intermediate under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the pyridine ring results in a piperidine derivative .

Scientific Research Applications

2-(3-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of protein-ligand interactions.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, such as the RAS-MEK-ERK pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and pyridine-containing molecules. Examples are:

Uniqueness

What sets 2-(3-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-17-4-2-3-15(13-17)14-19(24)21-10-12-23-11-7-18(22-23)16-5-8-20-9-6-16/h2-9,11,13H,10,12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOGOUXILDGTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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